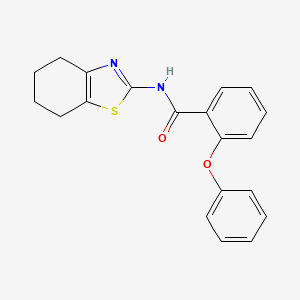

2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c23-19(22-20-21-16-11-5-7-13-18(16)25-20)15-10-4-6-12-17(15)24-14-8-2-1-3-9-14/h1-4,6,8-10,12H,5,7,11,13H2,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSFGGBGSLHWQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-phenoxybenzoic acid with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert certain functional groups into their reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, emphasizing substituent effects on physicochemical properties and biological activity:

| Compound Name | Key Structural Features | Biological Activity | Key Differences | Reference |

|---|---|---|---|---|

| 4-(Dipropylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | Sulfamoyl group at para position; tetrahydrobenzothiazole | Antimicrobial, enzyme inhibition (e.g., dihydroorotase) | Sulfamoyl group enhances solubility but reduces lipophilicity vs. phenoxy group | |

| N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide | Naphthalene instead of phenoxy-benzamide; fused aromatic system | Anticancer, organic semiconductor applications | Increased lipophilicity and π-stacking potential due to naphthalene | |

| 2-(Methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide | Methylthio substituent on benzamide; tetrahydrobenzo[d]thiazole | Anti-inflammatory, antimicrobial | Thioether group improves metabolic stability vs. ether (phenoxy) | |

| N-(4-Ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide | Nitro group at ortho position; ethyl-substituted benzothiazole | Antibacterial, potential kinase inhibition | Electron-withdrawing nitro group alters electronic profile vs. phenoxy | |

| 4-Acetyl-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide | Acetyl and dichloro substituents on benzothiazole | Antiviral, anticancer (tyrosine kinase inhibition) | Chlorine atoms enhance halogen bonding; acetyl modifies steric bulk |

Key Findings:

Electron-Withdrawing Groups (e.g., sulfamoyl, nitro): Improve solubility and alter target selectivity. For instance, sulfamoyl derivatives show stronger enzyme inhibition .

Structural Rigidity and Binding Affinity :

- The tetrahydrobenzothiazole ring enforces a planar conformation, optimizing interactions with hydrophobic pockets in proteins .

- Naphthalene-containing analogs exhibit enhanced binding to DNA topoisomerases due to extended aromatic surfaces .

Metabolic Stability: Methylthio and sulfonamide groups resist oxidative metabolism compared to ethers (e.g., phenoxy), prolonging half-life in vivo .

Therapeutic Applications :

- Anticancer : Compounds with bulky substituents (e.g., naphthalene) show promise in disrupting cancer cell proliferation .

- Antimicrobial : Sulfamoyl and nitro derivatives exhibit broad-spectrum activity against Gram-positive bacteria .

Biological Activity

2-Phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity.

- Molecular Formula : C20H18N2O2S

- Molecular Weight : 350.43 g/mol

- CAS Number : 524677-23-4

Synthesis and Structure

The compound can be synthesized through various methods involving the reaction of benzamide derivatives with phenoxy and benzothiazole moieties. The synthesis typically involves the use of coupling reactions under controlled conditions to ensure high yield and purity.

Anti-inflammatory Properties

Research has indicated that derivatives of benzothiazole compounds exhibit significant anti-inflammatory activity. In a study evaluating several related compounds, this compound demonstrated selective inhibition of cyclooxygenase-2 (COX-2), which is a key enzyme in the inflammatory pathway.

| Compound | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 0.31 - 1.40 | 48.8 - 183.8 |

| Celecoxib | Reference | Reference |

In carrageenan-induced rat paw edema assays, this compound showed a percentage rise in paw volume significantly lower than that observed with standard anti-inflammatory drugs like celecoxib .

The anti-inflammatory effect is attributed to the compound's ability to inhibit COX enzymes selectively. Molecular docking studies have shown that it binds effectively to the COX-2 active site, exhibiting a binding orientation comparable to celecoxib . This interaction leads to a decrease in prostaglandin E2 (PGE2) production, which is crucial in mediating inflammation .

Other Biological Activities

Recent studies have also explored the potential of benzothiazole derivatives as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are involved in pain modulation and inflammation pathways. Compounds with similar structures have shown low nanomolar inhibition potencies for both sEH and FAAH enzymes .

Case Studies

- In Vivo Studies : In animal models, compounds related to this compound have been evaluated for their analgesic properties. The results indicated effective pain relief comparable to traditional NSAIDs without significant side effects .

- Cell Viability Assays : MTT assays conducted on various cell lines revealed no cytotoxic effects at concentrations up to 80 µM for the compound. This suggests a favorable safety profile for further development .

Q & A

Q. What are the standard synthetic routes and characterization techniques for 2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide?

The synthesis typically involves coupling a benzothiazole derivative (e.g., 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine) with a substituted benzoyl chloride under reflux in aprotic solvents like DMF or THF. Key steps include activating the amine group for nucleophilic acyl substitution and controlling reaction temperature to prevent decomposition. Characterization relies on NMR spectroscopy (¹H/¹³C) to confirm amide bond formation and benzothiazole ring integrity, HPLC for purity assessment (>95%), and mass spectrometry (HRMS) for molecular weight validation .

Q. How is the compound’s crystallographic structure determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction is the gold standard. The compound’s structure can be solved using direct methods in SHELXS and refined with SHELXL , which handles small-molecule crystallography efficiently. Key parameters include hydrogen bonding (e.g., N–H···N interactions) and torsional angles of the phenoxy group. SHELX’s robust algorithms minimize errors in electron density maps, even with twinned crystals or weak diffraction .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?

Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or off-target interactions. To validate mechanisms:

- Perform competitive binding assays with radiolabeled ligands.

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.

- Conduct knockdown studies (siRNA/CRISPR) to confirm target specificity. Cross-reference structural data (e.g., X-ray poses) with molecular docking to identify key binding residues .

Q. How can computational modeling predict the compound’s pharmacokinetics and toxicity profile?

Tools like SwissADME and ProTox-II analyze physicochemical properties (logP, topological polar surface area) to predict blood-brain barrier penetration and hepatotoxicity. For target engagement, molecular dynamics simulations (e.g., GROMACS) model ligand-receptor stability over time. Validate predictions with in vitro assays (e.g., CYP450 inhibition in microsomes) .

Q. What methodologies optimize reaction yields while minimizing by-products in large-scale synthesis?

- Design of Experiments (DoE) : Vary temperature, solvent (e.g., acetonitrile vs. DCM), and stoichiometry to identify optimal conditions.

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions like oxidation.

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation. Post-synthesis, employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for purification .

Q. How do structural modifications (e.g., substituent variation on the phenoxy ring) affect bioactivity?

A SAR study involves synthesizing analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Test analogs against disease-relevant targets (e.g., kinase assays for anticancer activity). Use CoMFA/CoMSIA models to correlate substituent effects with activity. For example, para-substituted electron-withdrawing groups may enhance binding affinity to ATP pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.